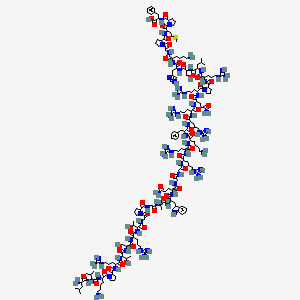
1,2-O-Isopropylidene-alpha-D-glucofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-O-Isopropylidene-alpha-D-glucofuranose is a chemical compound with the molecular formula C9H16O6 and a molecular weight of 220.22 g/mol . This compound is a derivative of glucose, where the hydroxyl groups at positions 1 and 2 are protected by an isopropylidene group, forming a five-membered ring structure .
Méthodes De Préparation
1,2-O-Isopropylidene-alpha-D-glucofuranose can be synthesized through the reaction of glucose with acetone in the presence of an acid catalyst . The reaction typically involves the use of sulfuric acid or hydrochloric acid as the catalyst, and the reaction is carried out under reflux conditions . The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1,2-O-Isopropylidene-alpha-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where the isopropylidene group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2-O-Isopropylidene-alpha-D-glucofuranose has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2-O-Isopropylidene-alpha-D-glucofuranose involves its role as a protecting group for glucose. By forming a stable five-membered ring structure, it prevents unwanted reactions at the protected hydroxyl groups during chemical synthesis . This allows for selective reactions at other positions on the glucose molecule . The molecular targets and pathways involved depend on the specific application and the reactions being carried out .
Comparaison Avec Des Composés Similaires
1,2-O-Isopropylidene-alpha-D-glucofuranose can be compared with other similar compounds, such as:
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: This compound has two isopropylidene groups protecting the hydroxyl groups at positions 1, 2, 5, and 6.
1,2-O-Isopropylidene-alpha-D-xylofuranose: Similar in structure but derived from xylose instead of glucose.
The uniqueness of this compound lies in its selective protection of the 1 and 2 positions, allowing for specific synthetic applications where other hydroxyl groups need to remain free .
Propriétés
IUPAC Name |
1-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGCXQKYCBBHAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18549-40-1 |
Source


|
| Record name | 1,2-O-Isopropylidene-D-glucofuranose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)
![Ethanone, 1-[(2R,3S)-3-pentyloxiranyl]- (9CI)](/img/new.no-structure.jpg)






